4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester

Lipophilicity CNS drug design Physicochemical properties

4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS 1235987-64-0) is a synthetic piperazine derivative characterized by a Boc‑protected piperazine ring linked to a 2‑amino‑5‑chlorobenzoyl moiety. With a molecular formula of C₁₆H₂₂ClN₃O₃ and molecular weight of 339.82 g mol⁻¹, it belongs to the benzoyl‑piperazine class that has been extensively patented as GlyT‑1 inhibitors for the treatment of schizophrenia, cognitive impairment, and Alzheimer’s disease.

Molecular Formula C16H22ClN3O3
Molecular Weight 339.82 g/mol
Cat. No. B7984395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester
Molecular FormulaC16H22ClN3O3
Molecular Weight339.82 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)N
InChIInChI=1S/C16H22ClN3O3/c1-16(2,3)23-15(22)20-8-6-19(7-9-20)14(21)12-10-11(17)4-5-13(12)18/h4-5,10H,6-9,18H2,1-3H3
InChIKeyPDSBUXYMSNMESP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester: A Protected Benzoyl-Piperazine Intermediate for CNS Drug Discovery


4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS 1235987-64-0) is a synthetic piperazine derivative characterized by a Boc‑protected piperazine ring linked to a 2‑amino‑5‑chlorobenzoyl moiety. With a molecular formula of C₁₆H₂₂ClN₃O₃ and molecular weight of 339.82 g mol⁻¹, it belongs to the benzoyl‑piperazine class that has been extensively patented as GlyT‑1 inhibitors for the treatment of schizophrenia, cognitive impairment, and Alzheimer’s disease [1]. The presence of a latent amino group, an aryl chloride cross‑coupling handle, and a removable tert‑butoxycarbonyl (Boc) protecting group renders this compound a strategically functionalized intermediate, suitable for further diversification in medicinal chemistry programs targeting the central nervous system [2].

4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester: Why In‑Class Piperazine Intermediates Cannot Simply Be Interchanged


Within the benzoyl‑piperazine intermediate space, small structural differences—such as the nature and position of halogen substitution on the benzoyl ring, the presence or absence of the Boc protecting group, or the acyl group on the piperazine nitrogen—impart distinct reactivity profiles, metabolic vulnerability, and synthetic lability that cannot be assumed equivalent across analogs [1]. The 5‑chloro substituent, positioned meta to the benzoyl carbonyl, carries specific electronic effects that alter the benzoyl ring’s electrophilicity in subsequent cross‑coupling reactions, while the ortho‑amino group provides a nucleophilic handle; replacing chloro with smaller (fluoro) or larger (bromo) halogens changes both the steric demand and the C–X bond dissociation energy, making one intermediate unsuitable as a drop‑in replacement for another in reaction sequences optimized for the 5‑chloro variant [2]. The following quantitative evidence guide details the measurable differentiation that justifies deliberate selection of this intermediate over its nearest structural neighbors.

4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester: Quantitative Differential Evidence vs. Closest Analogs


Computed Lipophilicity (XLogP3) Differentiates 5‑Chloro from 5‑Fluoro and Des‑Chloro Analogs

The target compound’s computed XLogP3 is 2.5 [1]. The 5‑fluoro analog (tert‑butyl 4‑(2‑amino‑5‑fluorobenzoyl)piperazine‑1‑carboxylate) has a calculated XLogP3 of approximately 2.2, while the des‑chloro analog (tert‑butyl 4‑(2‑aminobenzoyl)piperazine‑1‑carboxylate) has a calculated XLogP3 of approximately 1.8 [2]. The incremental lipophilicity contributed by the chlorine atom (ΔXLogP3 ≈ +0.7 vs. des‑chloro) aligns more favorably with the CNS drug‑likeness window (optimal XLogP3 = 2.0–3.5) than either the fluoro or des‑chloro variants, potentially improving blood–brain barrier permeability predictions in early‑stage CNS lead optimization [2].

Lipophilicity CNS drug design Physicochemical properties

Hydrogen‑Bond Donor Count Preserves a Single Reactive Amino Handle vs. Free‑Amine Analogs

The target compound has one hydrogen‑bond donor (the ortho‑aniline NH₂) [1]. In contrast, the Boc‑deprotected free‑amine analog (4‑(2‑amino‑5‑chlorobenzoyl)piperazine) introduces a secondary piperazine N–H donor, raising the H‑bond donor count to two and altering solubility, aggregation, and off‑target binding potential [2]. The single‑donor profile of the Boc‑protected form ensures that cross‑coupling and acylation reactions at the aniline nitrogen can proceed without competitive side reactions at the piperazine nitrogen, a selectivity advantage quantitatively reflected in the H‑bond donor count of 1 vs. 2 for the deprotected form [2].

Hydrogen bonding Synthetic handle Protecting group strategy

Rotatable Bond Count Minimizes Conformational Entropy vs. N‑Acetyl Analog

The target compound has three rotatable bonds [1]. The N‑acetyl analog, 1‑[4‑(2‑amino‑5‑chloro‑benzoyl)‑piperazin‑1‑yl]‑ethanone, introduces an additional rotatable bond at the acetyl methyl group, increasing the count to four [2]. Higher rotatable bond count is correlated with lower probability of achieving a high‑affinity ligand conformation; each additional rotatable bond is estimated to reduce binding potency by approximately 0.5 log units on average in drug‑like molecules [2]. The Boc‑protected form thus presents a more rigid scaffold, advantageous for structure‑based design.

Conformational restriction Molecular recognition Synthetic intermediate design

Aryl Chloride Enables Pd‑Catalyzed Cross‑Coupling Not Possible with Unsubstituted Phenyl Analog

The 5‑chloro substituent on the benzoyl ring provides a functional handle for Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, etc.) that is absent in the des‑chloro analog, tert‑butyl 4‑(2‑aminobenzoyl)piperazine‑1‑carboxylate [1]. The C–Cl bond dissociation energy (BDE) is approximately 397 kJ mol⁻¹, which is sufficiently low for oxidative addition to Pd(0) catalysts, yet higher than the C–Br BDE (≈ 338 kJ mol⁻¹) of the bromo analog, providing a balance between reactivity and shelf stability [2]. This enables late‑stage diversification of the intermediate into biaryl derivatives without premature decomposition during storage.

Cross-coupling Synthetic versatility Halogen reactivity

4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester: Evidence‑Grounded Research and Procurement Scenarios


Design of CNS‑Penetrant GlyT‑1 Inhibitor Lead Series

The XLogP3 of 2.5 positions this intermediate within the optimal lipophilicity window for blood‑brain barrier permeability [1]. Medicinal chemistry teams developing next‑generation GlyT‑1 inhibitors can utilize this Boc‑protected benzoyl‑piperazine as a core scaffold, confident that the 5‑chloro substitution contributes a favorable ΔXLogP3 of +0.7 relative to the des‑chloro congener, enhancing predicted CNS exposure without the metabolic instability often introduced by larger halogens [1].

Late‑Stage Diversification via Pd‑Catalyzed Cross‑Coupling

The 5‑chloro substituent serves as a pre‑installed cross‑coupling handle for Suzuki or Buchwald–Hartwig reactions [2]. Unlike the des‑chloro analog which lacks this functionality, and the bromo analog which may undergo premature oxidative addition during storage, the chloro intermediate offers a balanced reactivity profile that allows procurement teams to stock a single intermediate for multiple downstream diversification campaigns [2].

Parallel Synthesis of Piperazine‑Based Compound Libraries

With only one hydrogen‑bond donor and three rotatable bonds, this intermediate minimizes synthetic interference and conformational complexity [3]. This makes it suitable for high‑throughput parallel synthesis platforms where Boc protection permits selective N‑acylation at the aniline nitrogen, while the reduced H‑bond donor count (1 vs. 2 for the free‑piperazine analog) lowers the risk of side reactions during automated solid‑phase synthesis [3].

Procurement of a Stable, Spectroscopically Characterized Building Block

Commercially available at ≥95% purity with full quality assurance and SDS documentation , this intermediate is supplied with a well‑established CAS registry number (1235987-64-0) and PubChem CID (50999521), enabling unambiguous identification and regulatory compliance in procurement workflows. Its non‑hazardous transport classification further simplifies logistics for international research collaborations .

Quote Request

Request a Quote for 4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.